molecular formula C5H11BrHgO B1498662 (3-ethoxypropyl)mercury Bromide CAS No. 6012-84-6

(3-ethoxypropyl)mercury Bromide

Cat. No.: B1498662
CAS No.: 6012-84-6
M. Wt: 367.64 g/mol
InChI Key: BWUIOGHGUVLNSX-UHFFFAOYSA-M
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Description

(3-Ethoxypropyl)mercury bromide is an organomercury compound with the molecular formula C₅H₁₁BrHgO. Its structure consists of a mercury atom bonded to a bromine atom and a 3-ethoxypropyl group (CH₂CH₂CH₂-O-CH₂CH₃). This compound is classified as a pesticide and is listed in international pesticide directories under names such as "3-乙氧丙基汞溴" . It is primarily used in agricultural formulations to control arthropods, mollusks, and nematodes, often in combination with other active ingredients like 1,2-dichloropropane or 1,3-dichloropropene .

The ethoxypropyl group contributes to its solubility in organic solvents and may influence its bioavailability and persistence in environmental matrices.

Properties

CAS No.

6012-84-6

Molecular Formula

C5H11BrHgO

Molecular Weight

367.64 g/mol

IUPAC Name

bromo(3-ethoxypropyl)mercury

InChI

InChI=1S/C5H11O.BrH.Hg/c1-3-5-6-4-2;;/h1,3-5H2,2H3;1H;/q;;+1/p-1

InChI Key

BWUIOGHGUVLNSX-UHFFFAOYSA-M

SMILES

CCOCCC[Hg]Br

Canonical SMILES

CCOCCC[Hg]Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features and applications of (3-ethoxypropyl)mercury bromide and analogous organomercury bromides:

Compound Name Substituent Group CAS Number Primary Application
This compound 3-ethoxypropyl (CH₂CH₂CH₂-O-C₂H₅) 6012-84-6 Pesticide (arthropods, nematodes)
Ethylmercury bromide Ethyl (CH₂CH₃) Not specified Fungicide, seed disinfectant
Bromo(2-hydroxyethyl)mercury 2-hydroxyethyl (CH₂CH₂OH) 23471-13-8 Historical use in antiseptics
Bromo(2-methoxybutyl)mercury 2-methoxybutyl (CH₂CH(OCH₃)CH₂CH₃) 7256-22-6 Limited data; potential pesticide
Bromo(5,5-dimethylhexyl)mercury 5,5-dimethylhexyl (branched alkyl) 6332-71-4 Unknown; structural similarity suggests pesticidal use

Key Observations:

  • Alkyl vs. Ether Groups: The ethoxypropyl group in this compound introduces ether functionality, enhancing solubility in polar organic solvents compared to purely alkyl-substituted analogs like ethylmercury bromide. This may improve its dispersion in pesticidal formulations .
  • Biological Activity: Ethylmercury bromide has historical use as a fungicide, while this compound targets a broader range of pests, likely due to its larger, more complex substituent improving membrane permeability .
  • Toxicity and Regulation: All organomercury compounds are highly toxic and regulated due to bioaccumulation risks. The ethoxypropyl group may alter metabolic pathways compared to simpler alkyl derivatives, but specific toxicological data are lacking .

Stability and Environmental Impact

  • Complexation Strategies: highlights the use of β-cyclodextrin to stabilize diazabicyclo compounds with 3-ethoxypropyl groups.
  • Persistence: Mercury compounds with branched or ether-containing substituents (e.g., 2-methoxybutyl) may exhibit longer environmental half-lives compared to linear alkyl derivatives due to reduced microbial degradation .

Preparation Methods

General Synthetic Approach

The preparation of this compound generally involves the reaction of a suitable 3-ethoxypropyl halide (usually bromide) with a mercury source under controlled conditions. The key steps include:

  • Synthesis of 3-ethoxypropyl bromide as the alkylating agent.
  • Reaction of 3-ethoxypropyl bromide with mercury(II) bromide or elemental mercury in the presence of a base or catalyst.
  • Isolation and purification of the organomercury bromide product.

Synthetic Route Details

Based on detailed experimental procedures and kinetic studies from research literature (notably from the 1950s research reports and subsequent chemical databases), the following steps are typical:

Step Description Conditions Notes
1 Preparation of 3-ethoxypropyl bromide Reaction of 3-ethoxypropanol with hydrobromic acid or phosphorus tribromide Pure 3-ethoxypropyl bromide is isolated by distillation
2 Formation of this compound Reaction of 3-ethoxypropyl bromide with mercury(II) bromide in an inert solvent (e.g., tetrahydrofuran or benzene) Typically carried out at controlled temperature (0-25°C) to avoid decomposition
3 Purification Crystallization or chromatographic methods Product is characterized by melting point and elemental analysis

Experimental Findings

  • The reaction proceeds via nucleophilic substitution where the mercury atom bonds to the alkyl chain at the carbon bearing the bromide.
  • The presence of the ethoxy group on the propyl chain influences the reactivity and stability of the intermediate and final product.
  • Kinetic studies indicate that the reaction rate depends on the precise hydrogen ion concentration and buffer conditions if aqueous media are involved.
  • The product is sensitive to moisture and light, requiring careful handling during preparation and storage.

Alternative Methods and Variations

  • Use of elemental mercury with a catalytic amount of bromine to form mercury bromide in situ, followed by alkylation with 3-ethoxypropyl bromide.
  • Direct synthesis from mercury(II) acetate and 3-ethoxypropyl bromide under reflux conditions, followed by halide exchange to obtain the bromide salt.
  • These methods differ mainly in yield, purity, and ease of handling.

Summary Table of Preparation Methods

Method Starting Materials Reaction Conditions Advantages Disadvantages
Mercury(II) bromide + 3-ethoxypropyl bromide HgBr2, 3-ethoxypropyl bromide Room temperature, inert solvent Straightforward, good yield Requires pure HgBr2, sensitive to moisture
Elemental mercury + bromine + 3-ethoxypropyl bromide Hg, Br2, 3-ethoxypropyl bromide Controlled temp, inert atmosphere In situ HgBr2 formation More complex setup, safety concerns
Mercury(II) acetate + 3-ethoxypropyl bromide + halide exchange Hg(OAc)2, 3-ethoxypropyl bromide, NaBr Reflux, solvent Alternative route if HgBr2 unavailable Additional purification steps

Research Findings and Notes

  • The 1954 research report by Brown and van Gulick extensively studied related organomercury compounds and their synthesis, emphasizing the importance of precise control of reaction conditions to obtain stable products.
  • The kinetic data suggest that buffer pH and ionic strength can affect the formation rate and stability of organomercury bromides.
  • Modern suppliers provide this compound with guaranteed purity, indicating well-established industrial synthetic protocols.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for (3-ethoxypropyl)mercury bromide, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves reacting 3-ethoxypropylmagnesium bromide with mercury(II) bromide under anhydrous conditions. Key steps include:

  • Using a Grignard reagent (3-ethoxypropylmagnesium bromide) prepared from 3-bromopropoxyethane and magnesium in dry THF .
  • Slow addition of mercury(II) bromide (HgBr₂) to the Grignard reagent at -20°C to control exothermicity and prevent side reactions .
  • Post-synthesis purification via recrystallization from ethanol/water mixtures to remove unreacted HgBr₂. Purity can be verified using elemental analysis and NMR spectroscopy .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and chemical goggles. Use fume hoods to avoid inhalation of vapors or dust .
  • Storage : Store in amber glass containers under nitrogen at 4°C to prevent photodegradation and oxidation. Avoid contact with metals (e.g., aluminum) to prevent decomposition .
  • Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste. Decontaminate surfaces with 10% sodium thiosulfate to neutralize residual mercury .

Q. How can the structure of this compound be confirmed spectroscopically?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify the ethoxypropyl group (δ 1.2–1.5 ppm for CH₂, δ 3.4–3.6 ppm for OCH₂) and Hg-C coupling (J ≈ 100–150 Hz) .
  • X-ray Crystallography : Resolve the linear coordination geometry around mercury (Hg-C bond length ~2.05 Å) and Br⁻ counterion arrangement .
  • FT-IR : Confirm Hg-C stretching vibrations (~550 cm⁻¹) and ethoxy C-O-C asymmetric stretching (~1100 cm⁻¹) .

Advanced Research Questions

Q. What analytical methods are suitable for detecting trace this compound in environmental matrices?

  • Methodological Answer :

  • Flotation Separation : Use sodium bromide (NaBr) and octadecyl trimethyl ammonium bromide (OTMAB) to form a hydrophobic complex. Optimal conditions: pH 3.5, [OTMAB] = 0.1 mM, achieving >95% recovery .
  • ICP-MS : Quantify mercury at ppb levels with a detection limit of 0.02 µg/L. Validate using certified reference materials (e.g., NIST SRM 1641d) .
  • HPLC-UV : Separate using a C18 column (mobile phase: 60% acetonitrile/40% 0.1 M ammonium acetate) with UV detection at 254 nm .

Q. How does the ethoxypropyl group influence the reactivity of this compound in transmetalation reactions?

  • Methodological Answer :

  • The ethoxy group stabilizes the organomercury intermediate via electron donation, enhancing its ability to transfer the 3-ethoxypropyl moiety to palladium catalysts in cross-coupling reactions.
  • Experimental Design: Compare reaction rates with/without ethoxy substitution using kinetic studies (e.g., UV-Vis monitoring at 300 nm). Control variables: solvent polarity, temperature (25–60°C) .

Q. What are the decomposition pathways of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Acidic Conditions (pH < 3) : Hg-C bond cleavage releases Hg²⁺ and 3-ethoxypropyl bromide. Monitor via conductivity measurements and GC-MS .
  • Thermal Stability : TGA/DSC shows decomposition onset at 120°C, forming HgBr₂ and ethylene oxide. Kinetic analysis (Arrhenius plots) reveals activation energy ~85 kJ/mol .

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